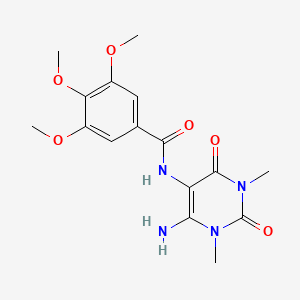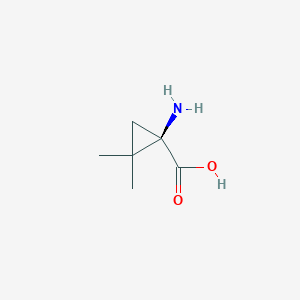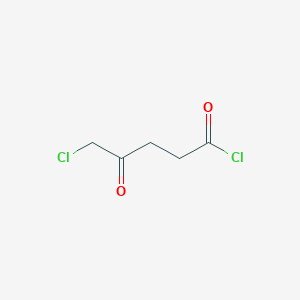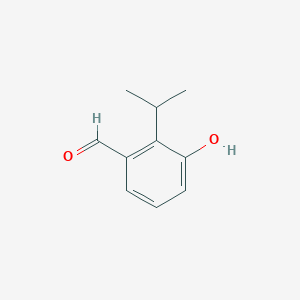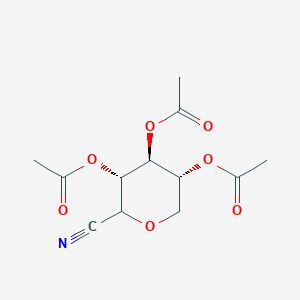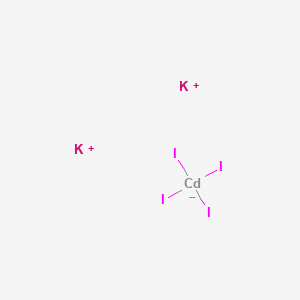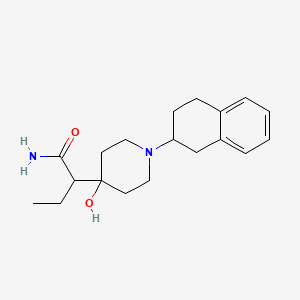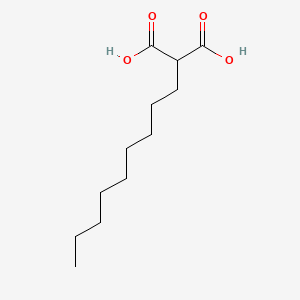
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is a derivative of morpholine, which is a heterocyclic amine featuring both ether and isopropyl functional groups. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) typically involves the reaction of morpholine with ethyl iodide and isopropyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the substitution reactions. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove any impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites on enzymes, altering their activity, or interacting with cellular receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, lacking the ethoxy and isopropyl groups.
2-Ethoxymorpholine: A derivative with only the ethoxy group.
4-Isopropylmorpholine: A derivative with only the isopropyl group.
Uniqueness
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) is unique due to the presence of both ethoxy and isopropyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications that other morpholine derivatives may not be able to fulfill .
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-ethoxy-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C9H19NO2/c1-4-11-9-7-10(8(2)3)5-6-12-9/h8-9H,4-7H2,1-3H3 |
Clé InChI |
UETUQXLPOJZQRP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CN(CCO1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


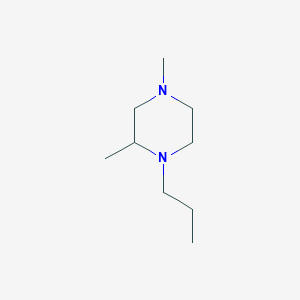
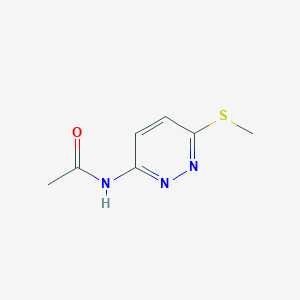
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
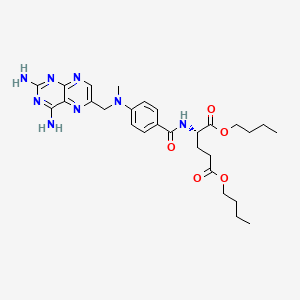
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
